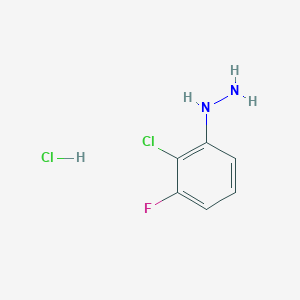

(2-Chloro-3-fluorophenyl)hydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-3-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.ClH/c7-6-4(8)2-1-3-5(6)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQJPDKDXVQERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138036-54-0 | |

| Record name | Hydrazine, (2-chloro-3-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138036-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-3-fluorophenyl)hydrazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Chloro-3-fluorophenyl)hydrazine Hydrochloride: A Core Component in Modern Drug Discovery

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Halogenated Phenylhydrazines

(2-Chloro-3-fluorophenyl)hydrazine hydrochloride has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, offers chemists a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of target molecules. This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this key intermediate, with a particular focus on its role in the construction of complex heterocyclic scaffolds essential for drug discovery.

The strategic placement of halogen atoms on pharmaceutical intermediates is a well-established strategy to enhance metabolic stability, improve binding affinity, and fine-tune electronic properties. The presence of both chlorine and fluorine on the phenylhydrazine core allows for a nuanced approach to molecular design, making this reagent particularly valuable in the synthesis of novel therapeutic agents.

Core Properties and Identification

A clear and unambiguous identification of chemical reagents is paramount for reproducible and reliable research. This compound is identified by the following key parameters:

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1138036-54-0 | N/A |

| Molecular Formula | C₆H₇Cl₂FN₂ | [1] |

| Molecular Weight | 197.04 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 207.0 to 211.0 °C | [2] |

Synthesis and Mechanistic Insights

General Synthesis Pathway for Phenylhydrazines:

-

Diazotization: The synthesis begins with the diazotization of the parent aniline, in this case, 2-chloro-3-fluoroaniline. The aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures to form a diazonium salt.[2]

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include sodium sulfite, stannous chloride, or ammonium sulfite.[2][4] The choice of reducing agent can influence the yield and purity of the final product.

-

Acidification and Isolation: The reaction mixture is then acidified, often with hydrochloric acid, to precipitate the hydrazine as its hydrochloride salt. The salt is then isolated by filtration, washed, and dried.[2]

Caption: Generalized synthesis workflow for phenylhydrazine hydrochlorides.

The Fischer Indole Synthesis: A Gateway to Bioactive Molecules

The primary and most significant application of this compound is its use as a key precursor in the Fischer indole synthesis.[3] This powerful acid-catalyzed reaction allows for the construction of the indole ring system, a privileged scaffold found in a vast array of natural products and pharmaceuticals.

The reaction proceeds by heating a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The choice of catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[3]

Mechanism of the Fischer Indole Synthesis:

-

Hydrazone Formation: The phenylhydrazine first condenses with the carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step.

-

Cyclization and Aromatization: The intermediate then cyclizes and eliminates ammonia to form the aromatic indole ring.

The use of this compound in this reaction leads to the formation of 7-chloro-6-fluoro-substituted indoles, which are valuable intermediates in the synthesis of various bioactive molecules.

Caption: A simplified workflow of the Fischer indole synthesis.

Reactivity Profile Beyond Indole Synthesis

While the Fischer indole synthesis is its most prominent application, the reactivity of the hydrazine functional group allows for its participation in a range of other chemical transformations. Substituted phenylhydrazines can undergo oxidation and reduction reactions and can act as nucleophiles in substitution reactions. The electronic nature of the substituents on the phenyl ring, in this case, the electron-withdrawing chloro and fluoro groups, will influence the reactivity of the hydrazine moiety.

Safety and Handling

As a substituted hydrazine derivative, this compound requires careful handling by trained personnel in a well-ventilated laboratory setting. The Safety Data Sheet (SDS) for this compound (CAS 1138036-54-0) indicates the following hazards:[6]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[6]

-

P280: Wear protective gloves/eye protection/face protection.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[6]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[6]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its primary utility lies in its role as a precursor for the synthesis of substituted indoles via the Fischer indole synthesis. The presence of both chloro and fluoro substituents provides a handle for fine-tuning the properties of the final products. While detailed experimental protocols and comprehensive spectral data for this specific compound are not widely available in the public literature, its importance in the synthesis of complex molecules for drug discovery is evident. Researchers working with this compound should adhere to strict safety protocols due to its irritant nature.

References

- 1. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 2. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 3. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride [fluoromart.com]

- 4. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

Synthesis and characterization of (2-Chloro-3-fluorophenyl)hydrazine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of (2-Chloro-3-fluorophenyl)hydrazine Hydrochloride

Foreword: The Strategic Importance of Halogenated Hydrazines in Modern Chemistry

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. These substitutions can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound stands out as a pivotal building block, offering a unique combination of reactive sites for the construction of complex heterocyclic systems, such as indole and triazole derivatives.[1][2][3] This guide provides a comprehensive, field-proven perspective on the synthesis, characterization, and handling of this valuable intermediate, designed for researchers and scientists dedicated to advancing chemical innovation.

Part 1: The Synthetic Pathway - From Aniline to Hydrazine

The transformation of a primary aromatic amine into its corresponding hydrazine hydrochloride is a classic, yet nuanced, two-step process. The overarching strategy involves the initial conversion of the amine to a diazonium salt, which is then subjected to a controlled reduction. This method, while well-established, requires meticulous control over reaction conditions to ensure high yield and purity.

Core Reaction Scheme

The synthesis begins with 2-chloro-3-fluoroaniline and proceeds through a diazotization reaction, followed by reduction to yield the target hydrazine salt.

Caption: Overall synthetic workflow for this compound.

Step 1: Diazotization of 2-Chloro-3-fluoroaniline

Causality: Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[4] This is achieved by reaction with nitrous acid (HNO₂), which is highly unstable and therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The extremely low temperature (0-5°C) is critical; diazonium salts are thermally labile and can decompose, leading to side products and reduced yields.[5][6] The HCl serves a dual purpose: it protonates the aniline to make it soluble and provides the acidic medium for nitrous acid formation.

Experimental Protocol:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-chloro-3-fluoroaniline (1.0 eq).

-

Add concentrated hydrochloric acid (approx. 3.0 eq) and water, and stir until the aniline salt fully dissolves.

-

Cool the mixture to 0-5°C using an ice-salt bath. The temperature must be strictly maintained throughout the addition.

-

Prepare a solution of sodium nitrite (1.05 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution, ensuring the temperature does not rise above 5°C.

-

After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5°C to ensure the reaction goes to completion. The formation of the 2-chloro-3-fluorobenzenediazonium chloride intermediate is now complete.

Step 2: Reduction of the Diazonium Salt

Causality: The diazonium group is an excellent leaving group (as N₂ gas), making the intermediate highly reactive. For the synthesis of hydrazines, a controlled reduction is required. While various reagents exist, such as stannous chloride or "green" alternatives like L-ascorbic acid, the use of sodium sulfite is a robust and widely documented method that provides good yields.[5][6][7][8] The reaction proceeds by the addition of the sulfite to the diazonium salt, followed by hydrolysis and reduction. Subsequent acidification with HCl is necessary to protonate the resulting hydrazine and precipitate it as the hydrochloride salt, which is often more stable and easier to handle than the free base.[8]

Experimental Protocol:

-

In a separate, larger flask, prepare a solution of sodium sulfite (approx. 2.5 eq) in water and cool it to 5°C.

-

While stirring vigorously, rapidly add the cold diazonium salt solution prepared in Step 1 to the sodium sulfite solution. An orange-red color may develop.

-

Allow the mixture to warm to room temperature (approx. 20°C) and then gently heat it to 60-70°C for 2-3 hours. The color of the solution will typically darken.

-

Cool the reaction mixture back to room temperature.

-

Slowly and carefully add concentrated hydrochloric acid. The product, this compound, will precipitate out of the solution as a solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold water or isopropanol to remove residual acids and salts.

-

Dry the product under vacuum to yield the final compound. For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

Part 2: Comprehensive Characterization - A Self-Validating System

Thorough characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

Caption: A typical experimental workflow for compound characterization.

Expected Analytical Data

The following table summarizes the expected data from the characterization of this compound.

| Analysis Technique | Parameter | Expected Result / Observation |

| Appearance | Physical State | White to light yellow or tan solid/powder.[1][9] |

| Melting Point | Thermal Property | 207-211 °C. A sharp melting range indicates high purity. |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (3H) expected in the δ 6.8-7.5 ppm range with complex splitting due to H-H and H-F coupling. Hydrazine protons (-NHNH₂) are typically broad signals, often found at δ 8.5-10.5 ppm in DMSO-d₆.[10][11] |

| ¹³C NMR | Chemical Shift (δ) | 6 distinct signals for the aromatic carbons. Carbons bonded to F and Cl will show characteristic shifts and C-F coupling. |

| FT-IR | Wavenumber (cm⁻¹) | N-H stretching (hydrazine): ~3100-3300 cm⁻¹ (can be broad). Aromatic C-H stretching: ~3000-3100 cm⁻¹. C=C aromatic ring stretching: ~1450-1600 cm⁻¹. C-F stretching: ~1100-1300 cm⁻¹. C-Cl stretching: ~700-850 cm⁻¹. |

| Mass Spectrometry | m/z Ratio | The free base (C₆H₆ClFN₂) has a molecular weight of ~160.02 g/mol .[12] MS (EI) would show a molecular ion peak [M]⁺ at m/z ≈ 160, with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ peak at ~33% intensity of [M]⁺). |

Interpreting the Data: A Scientist's Perspective

-

NMR Spectroscopy : In ¹H NMR, the complexity of the aromatic region is a key signature, confirming the substitution pattern. The broad, downfield signals for the hydrazine protons are characteristic but can exchange with D₂O, a useful trick for confirming their identity. In ¹³C NMR, observing the expected six aromatic signals, with one showing a large C-F coupling constant, provides strong evidence for the fluoro-substituted ring structure.[13][14]

-

FT-IR Spectroscopy : This is a rapid and effective tool for functional group identification. The presence of the N-H stretches and the strong C-F and C-Cl bands are primary indicators of a successful synthesis. The absence of a strong N≡N stretch (around 2250 cm⁻¹) confirms the complete reduction of the diazonium intermediate.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition. The distinct isotopic pattern of chlorine provides an unambiguous marker for its presence in the molecule.[15][16]

Part 3: Applications, Safety, and Handling

Key Applications

This compound is not an end-product but a high-value intermediate. Its primary utility lies in:

-

Pharmaceutical Synthesis : It is a precursor for Fischer indole synthesis, leading to complex indole-containing scaffolds that are prevalent in many biologically active molecules and approved drugs.[1]

-

Agrochemical Development : The unique electronic properties conferred by the halogen atoms make it a valuable starting material for novel pesticides and herbicides.

-

Dye and Material Science : The aromatic hydrazine functionality can be used to prepare dyes and fluorescent probes.[1]

Safety and Handling: A Mandate for Diligence

Aryl hydrazines and their salts must be handled with care. Adherence to safety protocols is paramount.

-

Hazards : The compound is classified as toxic if swallowed, in contact with skin, or inhaled. It is known to cause serious skin and eye irritation and may cause respiratory irritation.[17][18][19]

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[17][18][20]

-

Handling : Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible.[17][18][20]

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) as it can be sensitive to air and moisture.[1][20]

Conclusion

The synthesis and characterization of this compound represent a foundational process in modern organic synthesis. A disciplined approach, grounded in a strong understanding of reaction mechanisms and meticulous attention to experimental detail, is essential for success. This guide provides the necessary framework, from the logic behind the synthetic strategy to the validation of the final product. By mastering these protocols, researchers can confidently utilize this versatile building block to drive innovation in drug discovery and materials science.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diazotisation [organic-chemistry.org]

- 5. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound, CasNo.1138036-54-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 10. (2-Chloro-4-fluorophenyl)hydrazine | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]

- 11. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum [chemicalbook.com]

- 12. PubChemLite - this compound (C6H6ClFN2) [pubchemlite.lcsb.uni.lu]

- 13. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 13C NMR spectrum [chemicalbook.com]

- 14. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 13C NMR spectrum [chemicalbook.com]

- 15. 2-Fluorophenylhydrazine hydrochloride(2924-15-4) MS spectrum [chemicalbook.com]

- 16. Hydrazine, (2,4,6-trichlorophenyl)- [webbook.nist.gov]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. fishersci.com [fishersci.com]

- 19. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride [fluoromart.com]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to (2-Chloro-3-fluorophenyl)hydrazine hydrochloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-3-fluorophenyl)hydrazine hydrochloride is a substituted aromatic hydrazine that has emerged as a valuable building block in synthetic and medicinal chemistry. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, offers chemists a versatile scaffold for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of the chemical identity, structure, synthesis, handling, and applications of this important intermediate, with a focus on its role in the development of novel pharmaceuticals.

Chemical Identity and Properties

This compound is a white to light yellow crystalline solid. The presence of the halogen substituents significantly influences its reactivity and physical properties, making it a sought-after precursor in targeted synthesis.

CAS Number and Nomenclature

There are two CAS numbers associated with this compound in various chemical databases: 1138036-54-0 and 517920-75-1 [1][2][3][4][5][6][7][8]. While both are referenced, the former appears more frequently in recent supplier catalogs.

Chemical Structure

The molecular structure consists of a phenyl ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 3-position. The hydrazine group (-NHNH2) is attached at the 1-position and is protonated to form the hydrochloride salt.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇Cl₂FN₂ | [1][4] |

| Molecular Weight | 197.04 g/mol | [1][7] |

| Appearance | White to light yellow solid | [3] |

| Purity | Typically >95% (HPLC) | |

| Storage | Store in a cool, dark place under an inert atmosphere. | [1] |

Synthesis and Characterization

The synthesis of this compound generally follows a well-established pathway for aromatic hydrazines, starting from the corresponding aniline.

Proposed Synthesis Protocol

A likely synthetic route involves a three-step process:

-

Diazotization: 2-Chloro-3-fluoroaniline is treated with a source of nitrous acid, such as sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid), at low temperatures to form the corresponding diazonium salt.

-

Reduction: The diazonium salt is then reduced to the hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid.

-

Salt Formation and Isolation: The resulting hydrazine is already in its hydrochloride salt form due to the acidic conditions of the reaction. The product can then be isolated by filtration, washed, and dried.

This multi-step synthesis is a common method for producing various substituted phenylhydrazines[9][10].

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as exchangeable protons of the hydrazinium group (-NH-NH₃⁺). The coupling patterns of the aromatic protons would be complex due to the presence of both chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR would display distinct signals for the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogen and hydrazinium groups. Carbon-fluorine coupling would be observed for the carbons near the fluorine atom.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching of the hydrazinium group, C-H stretching of the aromatic ring, and C-C stretching vibrations. The C-Cl and C-F stretching vibrations would also be present in the fingerprint region.

Handling and Safety

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Keep the container tightly closed and store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is limited, related phenylhydrazine derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation[9].

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity.

Synthesis of Heterocyclic Compounds

This compound is a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its structure is particularly amenable to the formation of indole and triazole-based compounds[11]. The hydrazine moiety is a versatile functional group that can participate in a variety of cyclization reactions.

Role in Medicinal Chemistry

The incorporation of fluorine and chlorine atoms into drug candidates can significantly enhance their pharmacological properties. These modifications can improve metabolic stability, binding affinity to target proteins, and lipophilicity, which in turn can lead to improved oral bioavailability and efficacy. The use of halogenated building blocks like this compound is a common strategy in modern drug design to achieve these desirable attributes. While specific drugs synthesized from this exact intermediate are not publicly disclosed, the broader class of chlorinated and fluorinated phenylhydrazines are integral to the synthesis of a wide range of pharmaceuticals.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern provides a gateway to a diverse range of complex heterocyclic structures. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory. As the demand for novel, highly functionalized molecules continues to grow, the importance of such specialized building blocks in the drug discovery and development pipeline is set to increase.

References

- 1. 1138036-54-0|this compound|BLD Pharm [bldpharm.com]

- 2. molcore.com [molcore.com]

- 3. This compound, CasNo.1138036-54-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. a2bchem.com [a2bchem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. pschemicals.com [pschemicals.com]

- 7. 517920-75-1 | 3-Chloro-2-fluorophenylhydrazine hydrochloride - Capot Chemical [capotchem.com]

- 8. es.veg-sci.com [es.veg-sci.com]

- 9. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride [fluoromart.com]

- 10. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 11. This compound [myskinrecipes.com]

Spectral data (NMR, IR, MS) of (2-Chloro-3-fluorophenyl)hydrazine hydrochloride

An In-depth Technical Guide to the Spectral Analysis of (2-Chloro-3-fluorophenyl)hydrazine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound (C₆H₇Cl₂FN₂). As a substituted phenylhydrazine, this compound is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other fine chemicals.[1] Accurate structural elucidation and purity assessment are paramount, and spectroscopic methods are the cornerstone of this characterization. This document offers field-proven insights into the interpretation of its spectral features, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structural integrity of a chemical entity is unequivocally established through the convergence of data from multiple analytical techniques. For this compound, its structure dictates a unique spectroscopic fingerprint.

-

Structure: The molecule consists of a disubstituted benzene ring with chloro and fluoro groups at positions 2 and 3, respectively, and a hydrazinium group (-NHNH₃⁺) at position 1. The hydrochloride salt form is crucial as it significantly influences the spectral characteristics of the nitrogen-containing moiety.

Caption: Molecular structure of this compound.

Expected Spectral Signatures:

-

NMR: The aromatic region of the ¹H NMR spectrum will display complex splitting patterns for three distinct protons. The ¹³C NMR will show six unique aromatic carbon signals, with characteristic splitting due to carbon-fluorine coupling.

-

IR: The spectrum will be dominated by broad N-H stretching bands characteristic of a hydrazinium salt, alongside aromatic C-H and C=C stretching vibrations. The fingerprint region will contain absorptions for C-N, C-F, and C-Cl bonds.

-

MS: The mass spectrum of the free base (after loss of HCl) will exhibit a distinct isotopic pattern for the molecular ion due to the presence of one chlorine atom. Fragmentation will likely involve the loss of nitrogen-containing moieties and halogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic compounds in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei like ¹H and ¹³C.[2]

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum provides a map of the different types of protons in a molecule.

-

Aromatic Protons (δ 7.0-8.0 ppm): Aromatic protons are characteristically found in this downfield region due to the deshielding effect of the ring current.[4][5][6] For this specific substitution pattern, three signals are expected, corresponding to the protons at C4, C5, and C6. The electron-withdrawing effects of the halogens will further shift these protons downfield. The splitting pattern will be complex, showing a combination of ortho, meta, and para couplings, likely resulting in a series of multiplets.

-

Hydrazinium Protons (-NHNH₃⁺) (δ > 9.0 ppm, broad): In the hydrochloride salt form, the protons on the nitrogen atoms are acidic and rapidly exchange with each other and with trace amounts of water in the solvent. This typically results in broad signals that can vary significantly in chemical shift depending on the solvent (DMSO-d₆ is preferred for their observation), concentration, and temperature. For analogous phenylhydrazine hydrochlorides, these signals often appear as very broad peaks well downfield.[7]

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

-

Aromatic Carbons (δ 110-150 ppm): The benzene ring will produce six distinct signals in the typical aromatic carbon region.[4][5]

-

C1 (ipso-C): The carbon attached to the hydrazine group.

-

C2 & C3 (Halogen-bearing Carbons): The carbons bonded to chlorine and fluorine will be significantly influenced by their electronegativity and anisotropic effects.

-

C4, C5, C6: The remaining three carbons bearing hydrogen atoms.

-

-

Carbon-Fluorine Coupling (¹JCF, ²JCF, etc.): A key diagnostic feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus. The carbon directly bonded to fluorine (C3) will show a large one-bond coupling constant (¹JCF), while other carbons will exhibit smaller two-, three-, and four-bond couplings. This provides unambiguous evidence for the placement of the fluorine atom.

Experimental Protocols & Data Summary

Caption: Standard workflow for NMR data acquisition and processing.

Table 1: Predicted NMR Spectral Data

| Spectrum | Chemical Shift (δ, ppm) | Assignment | Key Characteristics |

|---|---|---|---|

| ¹H NMR | 7.0 - 8.0 | Ar-H (3H) | Complex multiplets |

| > 9.0 | -NHNH₃⁺ (4H) | Broad, exchangeable signals |

| ¹³C NMR | 110 - 150 | Ar-C (6C) | 6 unique signals, C-F coupling observed |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the presence of specific functional groups in a molecule.[8] A molecule absorbs infrared radiation at frequencies corresponding to its bond vibrational modes.

Interpretation of Key Spectral Regions

-

N-H Stretching (2500-3300 cm⁻¹): The most prominent feature for this compound will be a very broad and strong absorption band in this region. This is characteristic of the N-H stretching vibrations within the -NH₃⁺ group of the hydrazinium hydrochloride salt. The broadening is a result of extensive hydrogen bonding. This pattern is distinct from a free primary amine, which would show two sharper bands around 3300-3500 cm⁻¹.[9][10][11]

-

Aromatic C-H Stretching (>3000 cm⁻¹): A series of weaker bands is expected to appear just to the left of 3000 cm⁻¹, which is a definitive indicator of C-H bonds on an aromatic ring.[6][12]

-

Aromatic C=C Stretching (1400-1600 cm⁻¹): Several medium to sharp bands will be present in this region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[6]

-

Fingerprint Region (<1400 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule as a whole. Key vibrations include:

-

C-N Stretch: Expected in the 1250-1335 cm⁻¹ range for aromatic amines.[10]

-

C-F and C-Cl Stretches: These will produce strong absorptions typically found between 1000-1300 cm⁻¹ (C-F) and 600-800 cm⁻¹ (C-Cl).

-

Experimental Protocol & Data Summary

Caption: A typical experimental workflow for acquiring an ATR-IR spectrum.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 2500 - 3300 | N-H Stretch (Hydrazinium ion) | Strong, Broad |

| 3000 - 3100 | Aromatic C-H Stretch | Medium to Weak |

| 1400 - 1600 | Aromatic C=C Stretch | Medium, Sharp |

| 1250 - 1335 | Aromatic C-N Stretch | Medium to Strong |

| 1000 - 1300 | C-F Stretch | Strong |

| 600 - 800 | C-Cl Stretch | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[13] Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation.

Interpretation of the Mass Spectrum

For analysis, the compound is typically introduced as the free base, (2-Chloro-3-fluorophenyl)hydrazine, as the hydrochloride salt is not volatile. The molecular formula of the free base is C₆H₆ClFN₂.

-

Molecular Ion (M⁺): The parent ion peak should correspond to the molecular weight of the free base. The predicted monoisotopic mass is approximately 160.02 Da.[14]

-

Chlorine Isotopic Pattern: A critical diagnostic feature is the isotopic signature of chlorine. There will be two peaks for the molecular ion: one for the molecule containing the ³⁵Cl isotope (M⁺) and another, smaller peak for the molecule with the ³⁷Cl isotope (M+2⁺). The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.

-

Key Fragmentation Pathways: Energetically unstable molecular ions will break apart in predictable ways.[13] For this molecule, likely fragmentations include:

-

Loss of N₂H₃: Cleavage of the N-N bond is common for hydrazines, leading to a fragment corresponding to the 2-chloro-3-fluoroaniline radical cation.

-

Loss of Cl or F: Loss of the halogen atoms can occur, leading to characteristic fragment ions.

-

Ring Fragmentation: The aromatic ring itself can break apart under high energy conditions.

-

Experimental Protocol & Data Summary

Caption: Simplified workflow for Electron Ionization Mass Spectrometry.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z (Mass/Charge) | Proposed Fragment | Notes |

|---|---|---|

| 160 / 162 | [C₆H₆³⁵ClFN₂]⁺ / [C₆H₆³⁷ClFN₂]⁺ | Molecular Ion (M⁺); exhibits ~3:1 isotopic pattern |

| 129 / 131 | [C₆H₅³⁵ClFN]⁺ / [C₆H₅³⁷ClFN]⁺ | Loss of -NH₂ |

| 125 | [C₆H₆FN₂]⁺ | Loss of Cl |

| 141 | [C₆H₆ClN₂]⁺ | Loss of F |

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the precise location of the fluorine atom through coupling patterns. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic signature of the hydrazinium salt. Finally, mass spectrometry establishes the molecular weight and elemental composition via the molecular ion and the distinct chlorine isotopic pattern. Together, these methods provide the authoritative data required by researchers, scientists, and drug development professionals to confidently use this compound in their work.

References

- 1. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride [fluoromart.com]

- 2. jchps.com [jchps.com]

- 3. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 4. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum [chemicalbook.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. wikieducator.org [wikieducator.org]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. PubChemLite - this compound (C6H6ClFN2) [pubchemlite.lcsb.uni.lu]

A Methodological Framework for the Characterization of Solubility and Stability of (2-Chloro-3-fluorophenyl)hydrazine hydrochloride

An In-depth Technical Guide

Abstract: (2-Chloro-3-fluorophenyl)hydrazine hydrochloride is a substituted aromatic hydrazine of significant interest as a building block in pharmaceutical and agrochemical synthesis.[1][2] Its utility in drug development hinges on a thorough understanding of its physicochemical properties, namely solubility and stability. This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically characterize these critical attributes. Rather than presenting a static data sheet, this document outlines the strategic rationale, detailed experimental protocols, and analytical methodologies required to generate reliable solubility and stability profiles. Adherence to these protocols will enable the elucidation of degradation pathways, inform formulation strategies, and ensure the development of robust, stability-indicating analytical methods.[3]

Critical Safety & Handling Protocols

Hydrazine derivatives are classified as hazardous materials and require stringent handling procedures to mitigate risks of toxicity and reactivity.[4][5] All manipulations involving this compound, both in solid form and in solution, must be conducted within a certified chemical fume hood.[6][7]

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Nitrile or butyl rubber gloves. Contaminated gloves must be disposed of immediately.

-

Body Protection: A flame-retardant lab coat and a chemical apron.

Handling & Storage:

-

Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[7]

-

Keep in a cool, dry, and well-ventilated area away from oxidizing agents, heat, sparks, and open flames.[7]

-

Avoid the generation of dust.

-

Waste Disposal: All waste streams containing hydrazine must be clearly labeled and disposed of according to institutional and local regulations. Do not mix with oxidizing waste streams.[6]

Solubility Profile Determination

Understanding the solubility of a compound is fundamental for its application in synthesis, formulation, and biological assays. A tiered approach is recommended to efficiently build a comprehensive solubility profile.

Rationale for Experimental Design

The choice of solvents should reflect the potential uses of the compound, spanning from organic synthesis (e.g., Dichloromethane, Acetonitrile) to pharmaceutical formulations (e.g., Water, Ethanol, DMSO). The shake-flask method at a controlled temperature is the gold standard for determining equilibrium solubility, providing data that is crucial for preclinical development. Subsequent quantification by a validated HPLC method ensures accuracy and precision.

Experimental Workflow: Solubility Assessment

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation: Add an excess amount (e.g., ~20 mg) of this compound to separate 2 mL glass vials.

-

Solvent Addition: Add 1 mL of each test solvent (e.g., water, methanol, ethanol, acetonitrile, DMSO, dichloromethane) to the respective vials.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Sample Collection: After 24 hours, visually confirm that excess solid remains. Allow the vials to stand undisturbed for 1-2 hours.

-

Filtration: Carefully withdraw an aliquot of the supernatant and pass it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial.

-

Dilution: Accurately dilute a portion of the filtered solution with the HPLC mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method (as described in Section 3.3). Calculate the concentration in the original solution based on the dilution factor.

Data Presentation: Solubility

The results should be compiled into a clear, concise table.

| Solvent | Temperature (°C) | Quantitative Solubility (mg/mL) | Qualitative Classification |

| Water | 25 | TBD | TBD |

| Ethanol | 25 | TBD | TBD |

| Methanol | 25 | TBD | TBD |

| Acetonitrile (ACN) | 25 | TBD | TBD |

| Dimethyl Sulfoxide (DMSO) | 25 | TBD | TBD |

| Dichloromethane (DCM) | 25 | TBD | TBD |

| Tetrahydrofuran (THF) | 25 | TBD | TBD |

| TBD: To Be Determined experimentally. |

Stability Assessment & Forced Degradation

Forced degradation studies are essential in pharmaceutical development to establish degradation pathways, understand the intrinsic stability of a molecule, and develop stability-indicating analytical methods.[3][8] These studies subject the compound to stress conditions more severe than those used for accelerated stability testing.[3][9]

Rationale for Experimental Design

The stress conditions outlined (hydrolysis, oxidation, heat, light) are mandated by regulatory bodies like the ICH and are designed to simulate the potential environmental stresses a drug substance might encounter.[3][10] The goal is to achieve 10-20% degradation to ensure that the primary degradation products are formed and can be adequately separated and identified.[11] A robust, stability-indicating analytical method is the cornerstone of this analysis, as it must be able to resolve the parent peak from all significant degradants.[12]

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Protocol: Forced Degradation & Analysis

-

Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent mixture, such as 50:50 acetonitrile:water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60 °C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Heat at 60 °C.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light.

-

Thermal Degradation (Solution): Heat a vial of the stock solution at 80 °C.

-

Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 80 °C.

-

Photostability: Expose the stock solution in a photochemically transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

-

Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

-

Quenching: For acid/base hydrolysis samples, neutralize the aliquot with an equimolar amount of base/acid before analysis.

-

Analysis: Dilute all samples to a suitable concentration and analyze using the stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method Development

A reverse-phase HPLC method with UV detection is a standard approach for analyzing hydrazine derivatives.[12][13][14]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is recommended to ensure separation of the polar parent compound from potentially less polar degradants.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program (Example):

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm) and to assess peak purity.

-

Validation: The method must be validated for specificity by demonstrating that the parent peak is resolved from all degradation products in the stressed samples.

Data Presentation: Stability

Summarize the findings from the forced degradation study in a table.

| Stress Condition | Duration (hours) | % Degradation of Parent Compound | No. of Degradation Products (>0.1%) |

| 0.1 M HCl at 60 °C | 24 | TBD | TBD |

| 0.1 M NaOH at 60 °C | 24 | TBD | TBD |

| 3% H₂O₂ at Room Temp | 24 | TBD | TBD |

| Thermal (Solution) at 80 °C | 24 | TBD | TBD |

| Photolytic (ICH Q1B) | N/A | TBD | TBD |

| TBD: To Be Determined experimentally. |

Conclusion

This guide provides a robust, scientifically-grounded methodology for the comprehensive characterization of the solubility and stability of this compound. By systematically executing these protocols, researchers and drug development scientists can generate the critical data necessary to de-risk its use, guide formulation development, establish appropriate storage and handling conditions, and develop validated analytical methods for quality control. This proactive approach to physicochemical profiling is indispensable for accelerating the transition of promising chemical entities from the laboratory to clinical application.

References

- 1. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride [fluoromart.com]

- 2. 4-Fluorophenylhydrazine hydrochloride CAS#: 823-85-8 [amp.chemicalbook.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. ajpsonline.com [ajpsonline.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. researchgate.net [researchgate.net]

The Strategic deployment of (2-Chloro-3-fluorophenyl)hydrazine hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

(2-Chloro-3-fluorophenyl)hydrazine hydrochloride has emerged as a pivotal structural motif in contemporary medicinal chemistry. Its unique substitution pattern offers a confluence of steric and electronic properties that are astutely exploited by researchers to modulate the pharmacokinetic and pharmacodynamic profiles of nascent drug candidates. This technical guide delineates the strategic applications of this versatile building block, with a particular focus on its integral role in the synthesis of complex heterocyclic scaffolds, most notably exemplified by its utility in the Fischer indole synthesis to generate key intermediates for targeted therapies. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and explore how the deliberate incorporation of the 2-chloro and 3-fluoro substituents influences molecular properties to enhance therapeutic potential. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Advantage of Halogenated Phenylhydrazines in Drug Design

The deliberate incorporation of halogen atoms, particularly fluorine and chlorine, into drug candidates is a well-established and powerful strategy in medicinal chemistry.[1] These elements can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, binding affinity for its biological target, and overall pharmacokinetic profile. This compound is a prime exemplar of a halogenated starting material that provides a strategic entry point into novel chemical entities with enhanced therapeutic potential.

The presence of both a chloro and a fluoro substituent on the phenyl ring is not merely an arbitrary choice. The distinct electronegativity and size of these halogens allow for fine-tuning of the electronic environment of the aromatic ring, which can have a significant impact on the reactivity of the hydrazine moiety and the properties of the resulting heterocyclic systems. This guide will explore the practical applications of this unique building block, with a focus on its role in the construction of indole-based scaffolds, which are prevalent in a wide array of biologically active compounds.[2]

Core Application: The Fischer Indole Synthesis of 7-Chloro-6-fluoroindoles

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the construction of the indole nucleus from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[3][4] this compound is an ideal substrate for this reaction, leading to the formation of 7-chloro-6-fluoroindole derivatives. These substituted indoles are valuable intermediates in the synthesis of a variety of bioactive molecules.

Mechanistic Considerations

The Fischer indole synthesis proceeds through a series of well-defined steps, beginning with the formation of a phenylhydrazone from the reaction of the phenylhydrazine with a carbonyl compound. This is followed by tautomerization to an enamine, which then undergoes a[5][5]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the final indole product. The acidic conditions are crucial for catalyzing several of these steps. The choice of acid, solvent, and reaction temperature can significantly influence the reaction's efficiency and outcome.

Causality Behind Experimental Choices

The selection of this compound as a starting material is a deliberate choice driven by the desired properties of the final indole product.

-

Modulation of Physicochemical Properties: The chloro and fluoro substituents significantly impact the lipophilicity and electronic character of the resulting indole. Fluorine, in particular, is known to enhance metabolic stability and can improve the binding affinity of a drug to its target protein.[1]

-

Directing Further Functionalization: The presence of the chloro and fluoro groups at specific positions on the indole ring provides handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

-

Bioisosteric Replacement: The chloro and fluoro groups can act as bioisosteres for other functional groups, enabling the optimization of a lead compound's pharmacological profile.

Experimental Protocols: Synthesis of 7-Chloro-6-fluoroindole Derivatives

The following protocols provide detailed, step-by-step methodologies for the synthesis of 7-chloro-6-fluoroindole derivatives using this compound.

General Procedure for the Fischer Indole Synthesis

This protocol outlines a general method for the reaction of this compound with a ketone to form a substituted 7-chloro-6-fluoroindole.

Materials:

-

This compound

-

Appropriate ketone (e.g., acetone, cyclohexanone)

-

Acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride)

-

Solvent (e.g., ethanol, acetic acid, or a higher boiling point solvent like diphenyl ether)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol. Add the ketone (1.1 eq) to the solution. If necessary, a catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction. Stir the mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete (monitor by TLC). The hydrazone may precipitate from the solution and can be isolated by filtration, or the reaction mixture can be used directly in the next step.

-

Indolization: To the crude or isolated phenylhydrazone, add the acid catalyst. For example, polyphosphoric acid can be used as both the catalyst and solvent. Alternatively, a solution of the hydrazone in a high-boiling solvent can be treated with a catalytic amount of a strong acid like sulfuric acid.

-

Reaction Work-up: Heat the reaction mixture to the appropriate temperature (typically between 80°C and 250°C, depending on the catalyst and solvent) and monitor the progress of the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it onto crushed ice or into a cold, saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude indole product. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 7-chloro-6-fluoroindole derivative.

Diagram of the Fischer Indole Synthesis Workflow:

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents [ouci.dntb.gov.ua]

- 3. benchchem.com [benchchem.com]

- 4. WO2005103035A1 - Modified fischer indole synthesis of eletriptan - Google Patents [patents.google.com]

- 5. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity Profile of (2-Chloro-3-fluorophenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2-Chloro-3-fluorophenyl)hydrazine hydrochloride has emerged as a pivotal building block in contemporary medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds. Its unique substitution pattern, featuring both chloro and fluoro moieties on the phenyl ring, imparts distinct reactivity and regiochemical control in key chemical transformations. This guide provides a comprehensive analysis of the reactivity profile of this compound, with a primary focus on its application in the Fischer indole synthesis. We will delve into the mechanistic nuances, predictable reactivity patterns, and practical experimental protocols. Furthermore, this document will explore its utility in the synthesis of biologically active molecules, particularly kinase inhibitors, thereby highlighting its significance in modern drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Hydrazines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] this compound serves as a valuable synthon for incorporating a fluorinated and chlorinated phenyl group into larger molecular frameworks. It is primarily utilized as a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[2] The presence of the hydrazine functional group makes it an ideal precursor for the construction of various nitrogen-containing heterocycles, most notably indoles via the Fischer indole synthesis.[2]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1138036-54-0 | [3][4] |

| Molecular Formula | C₆H₇Cl₂FN₂ | [2] |

| Molecular Weight | 197.04 g/mol | [2] |

| Appearance | White to yellow solid | [2] |

| Purity | 97.5-100% | [2] |

| Storage | 2-8°C, protected from light, stored under inert gas | [2] |

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the chloro and fluoro substituents. The hydrazine protons (-NHNH₃⁺) will likely appear as a broad singlet at a downfield chemical shift, typically in the range of 8-11 ppm in DMSO-d₆.[5]

-

¹³C NMR: The carbon NMR will display distinct signals for the six aromatic carbons, with the chemical shifts influenced by the electronegativity of the halogen substituents.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic N-H stretching vibrations for the hydrazinium ion, typically in the region of 3200-2600 cm⁻¹ (broad) due to hydrogen bonding. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of HCl and subsequent fragmentation of the free hydrazine. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key feature.

Core Reactivity: The Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the construction of the indole nucleus.[3] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford the indole.[3]

Mechanism of the Fischer Indole Synthesis

The generally accepted mechanism proceeds through the following key steps:[3]

-

Hydrazone Formation: this compound reacts with an aldehyde or ketone under acidic conditions to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.

-

[2][2]-Sigmatropic Rearrangement: The enamine undergoes a concerted, acid-catalyzed[2][2]-sigmatropic rearrangement to form a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.

-

Elimination: The final step involves the elimination of ammonia to yield the aromatic indole ring.

dot graph Fischer_Indole_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Generalized workflow of the Fischer indole synthesis.

Regioselectivity with Unsymmetrical Ketones

A critical consideration in the Fischer indole synthesis with unsymmetrical ketones is the regioselectivity of the cyclization. The direction of cyclization is determined by which α-carbon of the ketone participates in the[2][2]-sigmatropic rearrangement. The substituents on the phenylhydrazine ring play a significant role in directing this process.

For (2-Chloro-3-fluorophenyl)hydrazine, the electron-withdrawing nature of both the chloro and fluoro groups will influence the electron density of the aromatic ring and the acidity of the N-H protons. In general, cyclization tends to occur at the less sterically hindered α-carbon of the ketone. However, electronic effects from the phenylhydrazine can also play a deciding role.

With the 2-chloro and 3-fluoro substitution pattern, two possible indole regioisomers can be formed:

-

7-Chloro-6-fluoroindole: Formed by cyclization onto the ortho-position relative to the hydrazine linkage that is unsubstituted.

-

5-Chloro-6-fluoroindole: Formed by cyclization onto the para-position relative to the hydrazine linkage.

Predicting the major product requires careful consideration of both steric and electronic factors, and often, the regioselectivity needs to be determined experimentally. Computational studies on similar systems have shown that the stability of the transition state of the[2][2]-sigmatropic rearrangement is a key determinant of the final product ratio.

Applications in Drug Development: Synthesis of Kinase Inhibitors

This compound has been identified as a key starting material in the synthesis of various kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of other diseases.

dot graph Drug_Synthesis_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} Caption: Synthetic utility in kinase inhibitor development.

Case Study: Synthesis of GSK2256098 (Focal Adhesion Kinase Inhibitor)

While specific details for the synthesis of GSK2256098 using this compound are proprietary, the general synthetic strategy for related compounds often involves a Fischer indole synthesis to construct the core indole scaffold. The substituted indole is then further elaborated to the final drug molecule.

General Protocol for the Fischer Indole Synthesis

The following is a representative, generalized protocol for the Fischer indole synthesis using this compound. Researchers should optimize the conditions for their specific ketone or aldehyde substrate.

Step 1: Hydrazone Formation (Optional, can be done in situ)

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the desired ketone or aldehyde (1.0-1.2 eq).

-

Stir the mixture at room temperature or with gentle heating for 1-4 hours until hydrazone formation is complete (monitor by TLC or LC-MS).

-

The hydrazone can be isolated by filtration or extraction, or used directly in the next step.

Step 2: Indolization

-

The hydrazone (or the in situ generated mixture) is dissolved in a suitable solvent (e.g., acetic acid, ethanol, toluene).

-

An acid catalyst is added. Common choices include:

-

Brønsted acids: Sulfuric acid, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH).

-

Lewis acids: Zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂).

-

-

The reaction mixture is heated to a temperature ranging from 80°C to the reflux temperature of the solvent.

-

The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched by pouring into a mixture of ice and water.

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude indole is purified by column chromatography on silica gel.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid breathing dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of fluorinated indole derivatives, which are prominent scaffolds in many biologically active compounds. Its reactivity is dominated by the Fischer indole synthesis, where the chloro and fluoro substituents can influence the regiochemical outcome. A thorough understanding of its reactivity profile, coupled with careful experimental design, enables medicinal chemists to access a wide range of novel and complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors.

References

The Evolving Reactivity of (2-Chloro-3-fluorophenyl)hydrazine Hydrochloride: A Technical Guide to Novel Synthetic Transformations

Foreword: Beyond a Building Block

To the seasoned researcher in medicinal chemistry and drug development, (2-Chloro-3-fluorophenyl)hydrazine hydrochloride is a familiar starting material.[1] Its utility as a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals is well-documented, particularly in the construction of indole and triazole-based frameworks.[1] However, to view this versatile reagent solely through the lens of its established applications is to overlook a burgeoning landscape of novel reactivity. This technical guide moves beyond the conventional to explore the untapped synthetic potential of this compound. We will delve into modern iterations of classic transformations and introduce lesser-known, innovative reactions that unlock new avenues for molecular diversity. This document is designed for the practicing scientist, offering not just protocols, but a deeper understanding of the mechanistic nuances that drive these transformations, thereby empowering the design of next-generation bioactive molecules.

I. Foundational Reactions Reimagined: Modern Approaches to Classical Syntheses

The Fischer indole synthesis and the Knorr pyrazole synthesis are cornerstones of heterocyclic chemistry. While the fundamental principles of these reactions are well-established, recent advancements in synthetic methodology have infused them with greater efficiency, broader substrate scope, and improved environmental credentials. Here, we examine how techniques like microwave-assisted synthesis and multi-component strategies are revolutionizing the use of this compound in these classical transformations.

A. The Fischer Indole Synthesis: Accelerated and Diversified

The Fischer indole synthesis, a venerable method for constructing the indole nucleus, has been significantly enhanced through modern techniques.[2] This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone remains a go-to strategy for creating this privileged scaffold found in numerous natural products and pharmaceuticals.[3]

Traditional Limitations: The classical Fischer indole synthesis often requires harsh acidic conditions and prolonged reaction times at elevated temperatures, which can lead to side reactions and limit the diversity of compatible functional groups. The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring of (2-Chloro-3-fluorophenyl)hydrazine can decrease the nucleophilicity of the hydrazine, sometimes requiring more forcing conditions.

Novel Approach: Microwave-Assisted, Multi-Component Fischer Indole Synthesis

A contemporary approach that addresses these limitations is the use of microwave irradiation in a multi-component setup. This strategy not only dramatically reduces reaction times but also allows for the in situ formation of the prerequisite hydrazone, streamlining the synthetic workflow.

Causality of Experimental Choices:

-

Microwave Irradiation: Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to cleaner reactions and higher yields in significantly shorter times compared to conventional heating.[4][5]

-

Multi-Component Reaction: Combining the hydrazine, a ketone/aldehyde, and an acid catalyst in a single pot avoids the need to isolate the intermediate hydrazone, saving time and resources.

-

Choice of Acid Catalyst: While strong Brønsted acids like HCl and H₂SO₄ are traditional choices, Lewis acids such as ZnCl₂ or milder acids like acetic acid can also be effective, sometimes offering better functional group tolerance.[2][3]

Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis of a 7-Chloro-6-fluoroindole Derivative

Objective: To synthesize a substituted indole via a one-pot, microwave-assisted Fischer indole synthesis.

Materials:

-

This compound

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol

-

Microwave synthesis reactor

Procedure:

-

In a 10 mL microwave reactor vial, combine this compound (1.0 mmol), cyclohexanone (1.2 mmol), and glacial acetic acid (3 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120°C for 15-20 minutes.

-

After cooling, pour the reaction mixture into ice-water (20 mL) and stir.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 7-chloro-6-fluoro-1,2,3,4-tetrahydrocarbazole.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Pyrazole Synthesis: Expanding the Heterocyclic Toolkit

Substituted pyrazoles are another class of heterocycles with significant applications in pharmaceuticals and agrochemicals. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a fundamental route to these structures.

Novel Approach: Microwave-Assisted, Solvent-Free Pyrazole Synthesis

The principles of green chemistry have driven the development of solvent-free reaction conditions. Microwave-assisted organic synthesis (MAOS) under neat (solvent-free) conditions represents a highly efficient and environmentally benign approach to pyrazole synthesis.[4][6]

Causality of Experimental Choices:

-

Solvent-Free Conditions: Eliminating the solvent reduces waste and can sometimes accelerate the reaction rate by increasing the concentration of the reactants.

-

Microwave Irradiation: As with the Fischer indole synthesis, microwave heating provides rapid and efficient energy transfer.[6]

-

Regioselectivity: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to two regioisomers. The reaction conditions, including the presence or absence of a catalyst and the nature of the substituents, can influence this selectivity. Mechanistically, the reaction is believed to proceed via an initial regioselective attack of the less sterically hindered nitrogen of the hydrazine on one of the carbonyl groups, followed by intramolecular cyclization.[6]

Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of a 1-(2-Chloro-3-fluorophenyl)-3-methyl-5-phenyl-1H-pyrazole

Objective: To synthesize a tri-substituted pyrazole under solvent-free, microwave-assisted conditions.

Materials:

-

This compound

-

Benzoylacetone

-

Sodium Carbonate (anhydrous)

-

Microwave synthesis reactor

Procedure:

-

Grind this compound (1.0 mmol) and anhydrous sodium carbonate (1.0 mmol) together in a mortar and pestle to neutralize the hydrochloride salt.

-

Add benzoylacetone (1.0 mmol) to the solid mixture and continue grinding until a homogeneous paste is formed.

-

Transfer the mixture to a 10 mL microwave reactor vial.

-

Irradiate the mixture at 100°C for 5-10 minutes.

-

After cooling, dissolve the residue in ethanol and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the desired pyrazole.